1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine
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Overview
Description
1-(1,1-Difluorospiro[23]hexan-5-yl)-N-methylmethanamine is a synthetic compound known for its unique spirocyclic structure, which includes a hexane ring fused with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine typically involves the reaction of a spirocyclic precursor with difluoromethylating agents. One common method includes the use of difluoromethyl sulfonium salts under basic conditions to introduce the difluoromethyl group into the spirocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 1-(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine hydrochloride
- 1-(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride
- 1,1-Difluorospiro[2.3]hexan-5-ol
- 1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol
Comparison: Compared to these similar compounds, 1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can significantly influence its chemical reactivity and biological activity. This structural difference allows for distinct interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H13F2N |
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Molecular Weight |
161.19 g/mol |
IUPAC Name |
1-(2,2-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13F2N/c1-11-4-6-2-7(3-6)5-8(7,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
SYPQSMLJXWBWSX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2(C1)CC2(F)F |
Origin of Product |
United States |
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